molecular formula C11H15NO B13500292 ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol

((2R,5R)-5-phenylpyrrolidin-2-yl)methanol

Cat. No.: B13500292
M. Wt: 177.24 g/mol
InChI Key: QJOZAASSNRABQY-QWRGUYRKSA-N
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Description

((2R,5R)-5-phenylpyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of ((2R,5R)-5-phenylpyrrolidin-2-one) with a suitable reducing agent like sodium borohydride or lithium aluminum hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

((2R,5R)-5-phenylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: ((2R,5R)-5-phenylpyrrolidin-2-carboxylic acid)

    Reduction: ((2R,5R)-5-phenylpyrrolidin-2-ylamine)

    Substitution: ((2R,5R)-5-phenylpyrrolidin-2-yl)methyl tosylate

Scientific Research Applications

((2R,5R)-5-phenylpyrrolidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ((2R,5R)-5-phenylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • ((2R,5R)-5-phenylpyrrolidin-2-one)
  • ((2R,5R)-5-phenylpyrrolidin-2-ylamine)
  • ((2R,5R)-5-phenylpyrrolidin-2-yl)methyl tosylate

Uniqueness

((2R,5R)-5-phenylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a phenyl group and a hydroxymethyl group. This combination of features makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2S,5S)-5-phenylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H15NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m0/s1

InChI Key

QJOZAASSNRABQY-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1CO)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1CO)C2=CC=CC=C2

Origin of Product

United States

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